molecular formula C24H27ClN2O5 B5363478 4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid

4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid

Cat. No. B5363478
M. Wt: 458.9 g/mol
InChI Key: OTAHSVMAVLJHLE-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acids. It has been extensively studied due to its potential applications in scientific research, particularly in the field of cancer research. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. Inhibition of MMPs has been shown to have therapeutic potential in various diseases, including cancer.

Mechanism of Action

4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid inhibits the activity of MMPs by binding to the active site of the enzyme. MMPs are zinc-dependent enzymes that require a zinc ion for catalytic activity. This compound chelates the zinc ion, preventing the enzyme from functioning properly. This leads to the accumulation of ECM proteins, which can inhibit tumor invasion and metastasis.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to inhibiting MMPs, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This can lead to a reduction in tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid has several advantages for use in lab experiments. It is a potent inhibitor of MMPs, and has been extensively studied for its potential applications in cancer research. However, there are also limitations to its use. This compound is a hydrophobic compound, which can make it difficult to dissolve in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid. One area of interest is the development of more potent and selective MMP inhibitors. Another area of interest is the development of targeted delivery systems for MMP inhibitors, which could improve their effectiveness and reduce side effects. Additionally, there is interest in exploring the potential applications of MMP inhibitors in other diseases, such as arthritis and cardiovascular disease.

Synthesis Methods

The synthesis of 4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid involves a multistep process that begins with the reaction of 4-chlorobenzaldehyde with butyl acrylate to form 4-chlorocinnamic acid. This is followed by the reaction of the acid with 4-butoxyaniline to form the corresponding amide. The amide is then reacted with 4-butoxybenzoyl chloride to form the final product, this compound.

Scientific Research Applications

4-{[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid has been extensively studied for its potential applications in cancer research. MMPs play a crucial role in tumor invasion and metastasis, and inhibition of MMPs has been shown to have therapeutic potential in various types of cancer. This compound has been shown to inhibit the activity of MMPs in vitro and in vivo, and has been shown to reduce tumor growth and metastasis in animal models of cancer.

properties

IUPAC Name

4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O5/c1-2-3-15-32-20-12-8-18(9-13-20)23(30)27-21(16-17-6-10-19(25)11-7-17)24(31)26-14-4-5-22(28)29/h6-13,16H,2-5,14-15H2,1H3,(H,26,31)(H,27,30)(H,28,29)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAHSVMAVLJHLE-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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